2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Overview
Description
2-(3-Chlorophenyl)-2-hydroxybutanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of butanoic acid, featuring a chlorophenyl group and a hydroxyl group attached to the second carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of 2-(3-Chlorophenyl)-2-oxobutanoic acid or 2-(3-Chlorophenyl)-2-carboxybutanoic acid.
Reduction: Formation of 2-(3-Chlorophenyl)-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorophenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxybutanoic acid
- 2-(3-Bromophenyl)-2-hydroxybutanoic acid
- 2-(3-Methylphenyl)-2-hydroxybutanoic acid
Comparison: 2-(3-Chlorophenyl)-2-hydroxybutanoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The position and nature of the substituents on the phenyl ring significantly influence the compound’s overall behavior and applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZPZJVHDVJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.